ML-145 is a synthetic, small-molecule compound identified as a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). [ [], [] ] Although the endogenous ligand for GPR35 remains elusive, this receptor has been implicated in various physiological processes, including inflammation, pain perception, and cardiovascular regulation. ML-145 serves as a valuable tool for researchers investigating the role of GPR35 in these processes.
ML 145 was developed as part of a broader effort to explore small molecules targeting chemokine receptors, particularly CCR2. The compound is classified as a non-peptide antagonist, distinguishing it from peptide-based therapeutics that also target similar pathways. The development of ML 145 was driven by the need for more selective and potent agents that could inhibit CCR2 without affecting other related receptors.
The synthesis of ML 145 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through reactions such as coupling and cyclization. Specific methodologies may include:
The detailed synthesis pathway may vary based on the specific starting materials and desired purity levels, but generally adheres to established protocols in pharmaceutical chemistry.
ML 145 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula for ML 145 is , with a molecular weight of approximately 312.38 g/mol.
The three-dimensional conformation of ML 145 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with CCR2.
ML 145 undergoes various chemical reactions that can be exploited for further modifications or functionalizations. Key reactions include:
These reactions are critical for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic efficacy.
ML 145 functions primarily as an antagonist at the CCR2 receptor, blocking its activation by natural ligands such as monocyte chemoattractant protein-1 (MCP-1). The mechanism involves:
Experimental data indicate that ML 145 effectively reduces monocyte migration in vitro, supporting its potential use in treating inflammatory diseases.
ML 145 possesses distinct physical properties that influence its behavior in biological systems:
Chemical properties include its reactivity profile, which is essential for understanding potential interactions with biological targets or during formulation development.
ML 145 has significant potential applications in scientific research, particularly in pharmacology and drug development:
The ongoing research into ML 145 underscores its importance in understanding chemokine signaling pathways and developing targeted therapies for inflammatory diseases.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3